5-bromopicolinaldehyde oxime
Overview
Description
5-Bromopicolinaldehyde oxime: is a chemical compound with the molecular formula C6H5BrN2O and a molecular weight of 201.02 g/mol . It is a derivative of picolinaldehyde, where the aldehyde group is converted to an oxime and a bromine atom is substituted at the 5-position of the pyridine ring . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromopicolinaldehyde oxime typically involves the reaction of 5-bromopicolinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate . The reaction is carried out in a mixture of methanol and water at room temperature for several hours . The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Bromopicolinaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromopicolinaldehyde oxime is used as a building block in organic synthesis. It is involved in the preparation of various heterocyclic compounds and can be used in the synthesis of ligands for coordination chemistry .
Biology and Medicine: In biological research, oximes are known for their ability to reactivate acetylcholinesterase, an enzyme inhibited by organophosphorus compounds . This makes them potential candidates for antidotes against nerve agents and pesticides .
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives may have applications as intermediates in the production of more complex molecules .
Mechanism of Action
The mechanism of action of 5-bromopicolinaldehyde oxime involves its ability to form stable complexes with metal ions, which can be utilized in coordination chemistry . Additionally, as an oxime, it can reactivate acetylcholinesterase by displacing the phosphoryl moiety from the enzyme, which is a common mechanism for oximes used as antidotes .
Comparison with Similar Compounds
5-Bromopicolinaldehyde: The parent compound without the oxime group.
Picolinaldehyde oxime: The oxime derivative without the bromine substitution.
5-Bromo-2-pyridinecarboxaldehyde: Another brominated derivative of picolinaldehyde.
Uniqueness: 5-Bromopicolinaldehyde oxime is unique due to the presence of both the bromine atom and the oxime group, which allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H5BrN2O |
---|---|
Molecular Weight |
201.02 g/mol |
IUPAC Name |
N-[(5-bromopyridin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-2-6(4-9-10)8-3-5/h1-4,10H |
InChI Key |
REIWTWVVFCFHCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C=NO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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